2-(3-Methylphenyl)acetophenone

Biocatalysis Asymmetric Reduction Enzyme Engineering

2-(3-Methylphenyl)acetophenone (CAS: 34403-03-7) is an organic compound belonging to the 2-arylacetophenone class. Its molecular formula is C15H14O, with a calculated molecular weight of 210.27 g/mol.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 34403-03-7
Cat. No. B1367408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylphenyl)acetophenone
CAS34403-03-7
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H14O/c1-12-6-5-7-13(10-12)11-15(16)14-8-3-2-4-9-14/h2-10H,11H2,1H3
InChIKeyPZOYACBZHZVGRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylphenyl)acetophenone (CAS 34403-03-7): Chemical Identity, Properties, and Research Role


2-(3-Methylphenyl)acetophenone (CAS: 34403-03-7) is an organic compound belonging to the 2-arylacetophenone class [1]. Its molecular formula is C15H14O, with a calculated molecular weight of 210.27 g/mol [2]. The compound is characterized by a ketone functional group bridging a phenyl ring and a 3-methylbenzyl group. It is primarily utilized as a key synthetic intermediate for the preparation of more complex molecules, including pharmaceuticals, and as a substrate in biotransformation studies [3]. Physicochemical properties include a calculated density of 1.062 g/cm³ and a boiling point of 337.3°C at 760 mmHg [2].

Why 2-(3-Methylphenyl)acetophenone Cannot Be Directly Replaced by Common Acetophenone Analogs


The specific substitution pattern on 2-(3-Methylphenyl)acetophenone dictates its unique chemical reactivity and biological interactions. Simple acetophenone analogs (e.g., acetophenone, 4'-methylacetophenone) cannot be interchanged because the meta-methyl group on the benzyl moiety creates a distinct steric and electronic environment. This substitution can significantly alter a compound's behavior as a substrate for enzymes, its binding affinity for biological targets, or its regioselectivity in chemical reactions [1]. For instance, in biocatalytic reductions, the presence and position of the methyl group are critical factors in determining both conversion yield and enantioselectivity [2]. Therefore, substituting it with a different isomer, like 4-methylacetophenone, could lead to a different product profile, lower yield, or a complete loss of desired activity in a synthetic or biological process [1].

Quantitative Evidence for Differentiating 2-(3-Methylphenyl)acetophenone in Research Applications


Superior Biocatalytic Conversion Yield Compared to 3'-Methoxyacetophenone Using Engineered Enzyme Mutants

In an engineered enzyme system, 2-(3-Methylphenyl)acetophenone (referred to as 3'-methylacetophenone in the study) demonstrates a significantly higher conversion yield compared to its methoxy analog when reduced by a specific triple mutant of Thermoanaerobacter ethanolicus alcohol dehydrogenase (TeSADH). The data show that the /C295A/I86A mutant converts the methylated substrate with a 1.7-fold higher yield than the 3'-methoxyacetophenone derivative [1].

Biocatalysis Asymmetric Reduction Enzyme Engineering

Meta-Methyl Substitution Confers Distinct Substrate Tolerance in Engineered Alcohol Dehydrogenase Mutants

The meta-methyl substitution on 2-(3-Methylphenyl)acetophenone is critical for its acceptance by engineered mutants of Thermoanaerobacter ethanolicus alcohol dehydrogenase (TeSADH), which were specifically designed to accommodate sterically hindered substrates. The wild-type enzyme cannot accept this compound. A specific triple mutant (/C295A/I86A) was shown to achieve an 87% conversion of 3'-methylacetophenone to its chiral alcohol, demonstrating a 2.4-fold increase in conversion compared to a double mutant (C295A/I86A) [1]. This highlights the precise enzyme engineering required for this specific substrate and its differentiated performance.

Enzyme Engineering Substrate Specificity Green Chemistry

Demonstrated Lack of Cholinesterase and MAO-B Inhibitory Activity: A Critical Differentiator for Selectivity Profiling

Screening data indicates a lack of significant activity for 2-(3-Methylphenyl)acetophenone against two common neurological targets. It shows no inhibition of acetylcholinesterase (AChE) at 26 µM [1] and only weak inhibition of monoamine oxidase B (MAO-B) with an IC50 of 617,000 nM (617 µM) [2]. This profile is a key differentiator from more promiscuous aryl ketones and provides a clean selectivity baseline for analog series development.

Enzyme Inhibition Selectivity Screening Neuropharmacology

Recommended Research Applications for 2-(3-Methylphenyl)acetophenone Based on Quantified Evidence


Precursor for Enantioselective Synthesis of (R)-1-(3-Methylphenyl)-ethanol

Based on its 87% conversion yield in an engineered enzyme system [1], 2-(3-Methylphenyl)acetophenone is an optimal substrate for the biocatalytic production of the chiral building block (R)-1-(3-methylphenyl)-ethanol. The 1.7-fold yield advantage over its methoxy analog makes it the preferred starting material when high yields are critical for process economics.

Substrate for Engineering and Validating Novel Alcohol Dehydrogenase Mutants

The compound's differentiated performance (2.4-fold improvement) between specific TeSADH mutants demonstrates its utility as a probe substrate for enzyme engineering campaigns [1]. Researchers developing new biocatalysts for sterically hindered ketones can use this compound to benchmark mutant performance and validate improvements in substrate tolerance and catalytic efficiency.

Selectivity Baseline for Acetophenone-Derived Inhibitor Development

For medicinal chemistry programs, particularly those targeting neurological enzymes, 2-(3-Methylphenyl)acetophenone can serve as a valuable control compound. Its documented lack of activity against acetylcholinesterase and minimal MAO-B inhibition [REFS-1, REFS-2] provides a defined 'clean' background. This allows researchers to confidently attribute any activity observed in more complex analogs to their specific structural modifications, rather than an inherent property of the 2-arylacetophenone core.

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